molecular formula C17H20N6O B15117762 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine

Cat. No.: B15117762
M. Wt: 324.4 g/mol
InChI Key: BUXYXZXXTNLPON-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine is a complex organic compound that belongs to the class of oxadiazoles and pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The pyrazolopyrazine moiety can be synthesized via condensation reactions involving hydrazines and diketones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazolopyrazine moiety can modulate various signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine is unique due to its combination of oxadiazole and pyrazolopyrazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H20N6O/c1-11-10-14-15(18-6-9-23(14)21-11)22-7-4-13(5-8-22)17-20-19-16(24-17)12-2-3-12/h6,9-10,12-13H,2-5,7-8H2,1H3

InChI Key

BUXYXZXXTNLPON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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